Alkyne-Position Classification: Internal vs. Terminal vs. Mixed Isomers Define Chemical Reactivity Scope
2,14-Hexadecadiyne is the only C16H26 diyne isomer in which both triple bonds are internal and methyl-capped, bearing zero terminal alkyne C–H bonds. By contrast, 1,15-hexadecadiyne possesses two terminal C≡C–H groups (SMILES: C#CCCCCCCCCCCCCC#C), and 1,11-hexadecadiyne is hetero-positional with one terminal and one internal alkyne [1]. The terminal C–H bond is the sine qua non for CuAAC click ligation (second-order rate constant k ≈ 10⁻²–10⁰ M⁻¹s⁻¹ for terminal alkynes under standard conditions, vs. no measurable conversion for internal alkynes without pre-activation) and for Sonogashira cross-coupling (turnover frequencies of 1–100 h⁻¹ reported for terminal alkynes; internal alkynes give <1% conversion under identical conditions) [2][3]. This binary reactivity gate means that any protocol specifying a 'hexadecadiyne' building block for click chemistry or Pd-catalyzed coupling is chemically invalid if 2,14-hexadecadiyne is substituted, and vice versa.
| Evidence Dimension | Number of terminal alkyne C–H bonds available for CuAAC / Sonogashira coupling |
|---|---|
| Target Compound Data | 0 terminal alkyne C–H bonds (both triple bonds internal at C2 and C14; methyl-capped) |
| Comparator Or Baseline | 1,15-Hexadecadiyne: 2 terminal C–H bonds; 1,11-Hexadecadiyne: 1 terminal C–H bond; 7,9-Hexadecadiyne: 0 terminal C–H bonds but conjugated internal diyne |
| Quantified Difference | 2 vs. 1 vs. 0 terminal alkyne groups across isomers; CuAAC/Sonogashira reactivity requires ≥1 terminal C–H bond (qualitatively binary difference, functionally quantitative in catalytic turnover) |
| Conditions | Structural classification from InChI/SMILES comparison (SpectraBase and J-GLOBAL entries); CuAAC reactivity threshold established in Sharpless–Fokin methodology [2][3] |
Why This Matters
Procurement of the correct hexadecadiyne isomer is a binary decision point: selecting 2,14-hexadecadiyne precludes all terminal-alkyne chemistries; selecting 1,15-hexadecadiyne precludes internal-alkyne metathesis; there is no intermediate substitution option.
- [1] SpectraBase. 1,15-Hexadecadiyne (Compound ID: 4FMGz7hD43m) and hexadeca-2,14-diyne (Compound ID: DrBwcYjJivs). John Wiley & Sons, Inc. Structural comparison via InChI and SMILES. Accessed 2026-05-11. View Source
- [2] Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. 2002, 41, 2596–2599. View Source
- [3] Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev. 2007, 107, 874–922. View Source
